The table below summarizes the fundamental chemical characteristics and natural source of Lethedoside A.
| Property | Description |
|---|---|
| IUPAC Name | 2-(3,4-dimethoxyphenyl)-7-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one [1] |
| CAS Number | 221289-20-9 [1] |
| Molecular Formula | C₂₄H₂₆O₁₁ [1] |
| Molecular Weight | 490.5 g/mol [1] |
| Type of Compound | Flavonoid (Flavone 5-O-glycoside) [1] [2] |
| Appearance | Powder [1] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone [1] |
| Storage | Desiccate at -20°C [1] |
| Natural Source | The herbs of Aquilaria sinensis; isolated from Lethedon tannaensis [1] [2] |
Experimental data on this compound indicates its potential biological effects, primarily evaluated through cytotoxic and redox-based assays.
| Assay Type | Cell Line/Model | Result / Activity | Key Findings / Proposed Mechanism |
|---|---|---|---|
| Cytotoxicity Assay | Human Nasopharynx Carcinoma (KB) cells | Inactive or weakly active [1] [2] | Does not show significant antitumor activity against this specific cell line [1]. |
| Redox Activity | Chemical Assay (Singlet Oxygen Quenching) | Participant in redox reactions [2] | Second-order rate constant for singlet oxygen quenching (kΔ) measured at 6.3 x 10⁶ M⁻¹s⁻¹ [2]. Suggests electron-donating capacity, which may be linked to cytotoxic properties of related flavones [2]. |
For researchers aiming to work with this compound or similar compounds, here are summarized methodologies for isolation and analysis.
The following diagram outlines a generalized workflow for isolating flavonoids from plant material, based on techniques used in relevant studies [3] [4]. Sephadex LH-20 size-exclusion chromatography is a common final purification step [3].
Generalized isolation workflow for this compound.
This compound represents a specific chemotype of 5-hydroxy-7-methoxyflavone glycosides. Its documented weak cytotoxicity against KB cells suggests it may not be a strong candidate for direct antitumor development [1] [2]. However, its role in a study demonstrating a correlation between singlet oxygen quenching rate and cytotoxicity for a series of related flavones provides a valuable concept: redox regulation may be a key mechanism underlying the toxicity of certain flavonoids [2].
Future research could explore:
The discovery of a compound like Lethedoside A follows a multi-stage process, from selecting a plant to elucidating its chemical structure. The diagram below illustrates this general workflow.
Based on the general workflow, here is a deeper look into the critical experimental stages, with specific methodologies cited from the literature.
The initial step involves choosing the right plant material and using solvents to extract its chemical constituents.
This is the core technical process for separating and purifying a single compound from a complex plant extract.
| Technique | Typical Eluent Systems | Key Application in Isolation |
|---|---|---|
| Sephadex LH-20 [3] | Methanol, Methanol/Water (varying ratios), Dichloromethane-Methanol (1:1) | Primarily used for size-exclusion and adsorption chromatography. Highly effective as a final purification step for flavonoids, separating compounds based on molecular size and polarity. |
| Silica Gel Chromatography [3] | Normal-phase (e.g., hexane-ethyl acetate) or Reversed-phase (C18) | A workhorse for initial fractionation. Separates compounds based on polarity; normal-phase for low-moderate polarity compounds, and reversed-phase for highly polar glycosylated forms. |
| High-Performance Liquid Chromatography (HPLC) [3] | Various aqueous/organic solvent gradients on C18 columns | Used for high-resolution analytical analysis and final preparative purification of compounds. Often coupled with mass spectrometry (HPLC-ESI-Q-TOF-MS) for immediate characterization. |
The isolation process often employs bioassay-guided fractionation, where the biological activity of each fraction is tested to track the active compound through the purification steps [1].
Once isolated, the pure compound must be identified. The table below summarizes the primary techniques used.
| Technique | Key Application in Structural Elucidation |
|---|---|
| Nuclear Magnetic Resonance (NMR) [3] | The definitive method for determining the planar structure and stereochemistry (3D arrangement of atoms). Analyses include 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR. |
| Mass Spectrometry (MS) [3] | Provides the exact molecular weight and formula. LC-ESI-Q-TOF-MS is standard for accurate mass measurement and fragmentation pattern analysis. |
| Spectrophotometry [3] | Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy provide supporting information on chromophores and functional groups. |
Since a direct profile for this compound is unavailable, here are actionable steps to locate or deduce the required information:
The table below consolidates the core chemical and physical data for Lethedoside A from the search results [1].
| Property | Value / Description |
|---|---|
| Common Name | This compound [1] |
| CAS Number | 221289-20-9 [1] |
| Molecular Formula | C₂₄H₂₆O₁₁ [1] |
| Molecular Weight | 490.46 g/mol [1] |
| Density | 1.5±0.1 g/cm³ [1] |
| Boiling Point | 755.4±60.0 °C at 760 mmHg [1] |
| Flash Point | 258.7±26.4 °C [1] |
| Melting Point | Not Available (N/A) [1] |
| IUPAC Name | 2-(3,4-Dimethoxyphenyl)-7-methoxy-4-oxo-4H-chromen-5-yl β-D-glucopyranoside [1] |
| Synonyms | 4H-1-Benzopyran-4-one, 2-(3,4-dimethoxyphenyl)-5-(β-D-glucopyranosyloxy)-7-methoxy- [1] |
This compound is identified as a natural flavonoid. Its primary documented biological activity is its inhibitory effect on LPS-induced NO production in RAW 264.7 cells [1]. This suggests potential anti-inflammatory properties for this compound.
The compound is a constituent of the plant Aquilaria sinensis (Chinese agarwood) [2]. Research into this plant has explored a range of bioactivities in its compounds and extracts, including anti-inflammatory, cytotoxic, neuroprotective, and antimicrobial effects [2]. This provides a broader, relevant research context for this compound, though specific studies on the compound itself are not detailed in the results.
The following diagram outlines a general research workflow for investigating a natural compound like this compound, from source identification to mechanistic studies. This model is inferred from the broader context found in the search results.
General research workflow for a natural compound like this compound, from plant source to mechanistic studies.
Lethedoside A is a natural flavonoid glycoside, first isolated from Lethedon tannaensis and also found in the roots of Aquilaria sinensis (Chinese agarwood) [1] [2]. The table below summarizes its core characteristics.
| Property | Description |
|---|---|
| Chemical Name | 2-(3,4-Dimethoxyphenyl)-5-(β-D-glucopyranosyloxy)-7-methoxy-4H-1-benzopyran-4-one [3] |
| Molecular Formula | C₂₄H₂₆O₁₁ [2] [3] [4] |
| Molecular Weight | 490.46 g/mol [2] [3] |
| CAS Registry Number | 221289-20-9 [2] [3] |
| Physical Form | Powder [1] |
| Recommended Storage | 2-8°C in a tightly sealed vial [1] |
| Stability in Solution | Solutions in DMSO are generally usable for up to two weeks when stored at -20°C in aliquots [1] |
Solubility: Soluble in various organic solvents including DMSO, methanol, ethanol, chloroform, dichloromethane, ethyl acetate, and acetone [1] [3].
While a specific extraction workflow for this compound is not published, its identity as a flavonoid glycoside allows for a proposed purification strategy based on widely used techniques for this class of compounds. The following diagram outlines this multi-step approach.
Extraction:
Liquid-Liquid Partition:
Open Column Chromatography (Silica Gel):
Final Purification (Sephadex LH-20):
This compound has been profiled in several biological assays. The quantitative data is summarized below.
| Assay Type | Cell Line/Model | Result/Value | Experimental Details & Notes |
|---|---|---|---|
| Anti-inflammatory | RAW 264.7 macrophage | Inhibitory activity on LPS-induced NO production | Identified as a lead activity [2]. |
| Cytotoxicity | Human KB tumor cells | IC₅₀ > 100 μg/mL | Considered either inactive or weakly active [2] [1]. |
| Cytotoxicity | Not specified | Inactive/Weakly active | Contrasts with other flavones from the same source [1]. |
For identification and quality control, the following methods are recommended:
This application note synthesizes the available information on this compound to provide a starting point for research. The proposed purification strategy leveraging Sephadex LH-20 chromatography is a robust and well-established method for compounds of this class. Its documented inhibitory activity on NO production makes it a candidate for further investigation in inflammatory pathways.
Lethedoside A is a natural flavonoid glycoside. The table below summarizes its key characteristics and known biological activity [1] [2].
| Property | Description |
|---|---|
| Chemical Name | 2-(3,4-Dimethoxyphenyl)-5-(β-D-glucopyranosyloxy)-7-methoxy-4H-1-benzopyran-4-one [3] |
| Molecular Formula | C₂₄H₂₆O₁₁ [3] [1] [2] |
| Molecular Weight | 490.46 g/mol [1] [2] |
| CAS Registry Number | 221289-20-9 [3] [1] [2] |
| Biological Activity | Inhibitory activity for LPS-induced NO production in RAW 264.7 cells [1] |
| Cytotoxicity (KB cells) | IC₅₀ > 100 μg/mL [1] |
| Physical Form | Powder [3] |
| Solubility | Soluble in DMSO, acetone, ethyl acetate, dichloromethane, and chloroform [3] |
Although a specific protocol for this compound is not published, its isolation can be approached using standard phytochemical techniques for flavonoid glycosides. The following diagram outlines a generalized workflow, with detailed explanations of each step below.
The dried and powdered plant material is typically extracted using a medium-polarity solvent like methanol or ethanol, which effectively dissolves flavonoid glycosides [4]. This can be done through maceration, percolation, or Soxhlet extraction. The extract is then concentrated under reduced pressure to obtain a crude residue.
The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane (non-polar), ethyl acetate (medium polar), and n-butanol (polar). This compound, being a glycoside, is most likely to be found in the ethyl acetate or n-butanol fractions [4].
The active fraction from partition is subjected to initial fractionation. This can be done using:
Fractions enriched with this compound undergo final purification using Sephadex LH-20 size-exclusion chromatography [4]. This is a highly effective method for separating flavonoids.
The purity of the isolated compound is verified by Thin-Layer Chromatography (TLC) and Analytical HPLC. Structural confirmation is achieved through spectroscopic techniques including Ultraviolet (UV), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy [4].
I hope this detailed application note provides a solid foundation for your research on this compound. Should you require further information on the analytical data for structural elucidation, I am ready to assist.
Begin by clearly defining the purpose of your analysis. For a compound like Lethedoside A, this could be identity confirmation, purity assessment, or quantification in a complex plant extract. Understanding the analyte's properties (polarity, solubility, stability, pKa, and functional groups) is crucial for selecting the appropriate chromatographic mode. Reversed-Phase HPLC (RP-HPLC) is often the first choice for medium to non-polar compounds like many natural products [1].
This phase involves making initial educated guesses for key parameters and then systematically refining them.
Once initial conditions are set, fine-tune the method for optimal performance. Using Design of Experiments (DoE) is an efficient strategy to understand the interaction of multiple factors, such as mobile phase pH, buffer concentration, and column temperature, with minimal experimental runs [1].
The workflow below illustrates the systematic method development process.
After developing a optimized method, it must be validated to ensure it is suitable for its intended purpose. The following table outlines the key parameters to validate, typically following ICH guidelines [2] [4].
| Validation Parameter | Experimental Procedure | Acceptance Criteria |
|---|---|---|
| Linearity & Range | Analyze this compound standards at 5-6 concentrations across the expected range. | Correlation coefficient (R²) > 0.995 [4]. |
| Accuracy | Spike known amounts of standard into a placebo or matrix and analyze recovery. | Recovery typically 98-102% [2]. |
| Precision | Repeat analyses of homogeneous samples (intra-day & inter-day). | Relative Standard Deviation (RSD) ≤ 2% [2]. |
| Specificity | Demonstrate that the peak for this compound is pure and resolved from other components (e.g., degradants, excipients). | Resolution (Rs) > 1.5-2.0 between critical pairs [2]. |
| Limit of Detection (LOD) & Quantification (LOQ) | Based on signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ. | LOD and LOQ should be suitable for the intended application [3]. |
| Robustness | Deliberately vary key parameters (e.g., temperature ±2°C, organic modifier ±2%) and observe the impact. | System suitability criteria (e.g., Rs, tailing) must still be met [2]. |
Before any analytical run, perform a system suitability test (SST) to ensure the HPLC system is performing correctly. A typical SST evaluates parameters like retention time, theoretical plates, tailing factor, and resolution against pre-defined criteria [5].
Common Issues and Solutions:
Given the lack of specific data for this compound, your initial experiments should focus on solubility testing and stress studies (exposure to light, heat, and different pH levels) to understand its stability. This knowledge is critical for developing a reliable method that accurately measures the compound without artifacts from degradation [2].
Lethedoside A, a specialized natural product with potential bioactivity, presents significant solubility challenges that can impact its research and development. The selection of appropriate solvents is crucial for maintaining compound integrity, ensuring accurate bioactivity assessment, and enabling reproducible experimental results. Among the various solvents available, DMSO and chloroform represent two strategically important options with complementary properties that make them suitable for different stages of compound handling and analysis.
DMSO's strong coordinating properties and high polarity make it ideal for dissolving a wide range of organic compounds, including those with challenging solubility profiles. Its ability to dissolve compounds with low intrinsic aqueous solubility has established it as the gold standard solvent in biological screening applications. Meanwhile, chloroform offers distinct advantages for specific chemical operations, particularly due to its ability to form weak hydrogen-bonded complexes with solute molecules, which can be advantageous for certain extraction and purification processes. Understanding the fundamental properties and limitations of these solvents enables researchers to design more effective experimental workflows for handling challenging compounds like this compound.
DMSO is a polar aprotic solvent with exceptional solubilizing power for a wide range of organic compounds. Its strong donor number (DN = 29.8) enables effective competition with halide anions for coordination with metal ions and hydrogen bond donors, contributing to its remarkable ability to dissolve challenging compounds. This high donor number indicates DMSO's strong electron-pair donating ability, which facilitates the dissolution of compounds through coordination interactions. DMSO's hydrogen-bonding behavior and water affinity allow it to easily pass through biological membranes without causing permanent structural damage, making it particularly valuable in biological applications where cellular penetration is required.
The physicochemical properties of DMSO that contribute to its solubilizing capacity include:
Recent studies have highlighted that DMSO can serve as a source of sulfur atoms in metabolic pathways, which should be considered when designing experiments related to sulfur metabolism. Additionally, DMSO can influence various cellular processes including cell cycle, differentiation, lipid content, oxidative damage, and apoptosis, necessitating careful consideration of concentration limits in biological assays.
Chloroform is a non-polar solvent with unique hydrogen-bond donating capability through its C-H group. Despite the relatively weak acidity of the C-H proton, chloroform can form directional hydrogen bonds with electron-rich acceptors, influencing solute-solvent interactions and complex formation. This hydrogen-bonding ability, though weaker than traditional O-H or N-H donors, plays a significant role in determining solution behavior and molecular aggregation.
Key characteristics of chloroform include:
Research using two-dimensional IR chemical exchange spectroscopy has demonstrated that chloroform can form weak hydrogen-bonded complexes with solvents like acetone and DMSO, with dissociation rates of 1/24 ps for chloroform-DMSO complexes and 1/5.5 ps for chloroform-acetone complexes. These rapid dynamics influence solute behavior and should be considered when using chloroform in experimental procedures.
Table 1: Comparative Solvent Properties for this compound Handling
| Property | DMSO | Chloroform | Experimental Significance |
|---|---|---|---|
| Chemical Class | Polar aprotic solvent | Non-polar with H-bond donation | Determines solubility based on compound polarity |
| Dielectric Constant | 46.6 | 4.8 | Indicates solvent polarity and ability to dissolve ionic compounds |
| Donor Number | 29.8 | Not applicable | Predicts coordination ability with metal centers |
| H-bond Donor Capacity | No | Yes (weak through C-H) | Influences molecular aggregation and complex formation |
| Water Miscibility | Complete | Limited (0.8 g/100 mL) | Determines utility in aqueous biological systems |
| Boiling Point (°C) | 189 | 61.2 | Impacts evaporation rates and solvent removal methods |
| Toxicity Considerations | Low overall toxicity | Hepatotoxicity potential | Influences safety protocols and handling requirements |
Accurate solubility assessment is fundamental for establishing reliable experimental conditions with this compound. The quantitative NMR (qNMR) method provides a robust approach for determining solubility limits in both DMSO and chloroform with high precision. This technique leverages the proportional relationship between NMR signal intensity and the number of nuclei generating the signal, allowing direct quantification without the need for compound-specific standards.
Protocol Steps:
Sample Preparation:
NMR Acquisition:
Quantification:
[this compound] = (I_compound / I_standard) × [Standard] × (N_standard / N_compound), where I represents integration values and N represents the number of protons generating the signal.Data Interpretation:
This qNMR approach has been successfully validated for solubility assessment of 939 fragment-like compounds, demonstrating reliability for compounds with molecular weights ranging from 150-302 Da, which encompasses the typical molecular weight range of natural products like this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy provides an alternative method for solubility determination when this compound contains appropriate chromophores. This method relies on the Beer-Lambert law, which establishes a linear relationship between absorbance and concentration at a specific wavelength.
UV-Vis Protocol:
Visual Inspection Method offers a qualitative approach for initial solubility screening:
Table 2: Solubility Assessment Methods for this compound
| Method | Detection Principle | Quantitative/Qualitative | Advantages | Limitations |
|---|---|---|---|---|
| qNMR | Nuclear magnetic resonance | Quantitative | Absolute quantification without standards; structural verification | Requires specialized equipment; lower throughput |
| UV-Vis Spectroscopy | Light absorption | Quantitative | High sensitivity; rapid analysis | Requires chromophore; extinction coefficient must be determined |
| Visual Inspection | Light scattering | Qualitative | Rapid screening; minimal equipment needed | Subjective; limited to relatively insoluble compounds |
| HPLC-UV | Chromatographic separation with UV detection | Quantitative | High specificity and sensitivity | Requires standard for calibration; method development needed |
The following workflow diagram illustrates the comprehensive solubility assessment strategy for this compound:
DMSO stock solutions of this compound represent the most common approach for biological screening due to DMSO's exceptional solubilizing power and compatibility with cellular assays. Proper preparation and storage are critical for maintaining compound integrity and ensuring experimental reproducibility.
Preparation Protocol:
Weighing and Transfer:
Dissolution:
Quality Assessment:
Aliquoting and Storage:
Critical Considerations:
Chloroform solutions of this compound are primarily suitable for chemical analysis, purification, and synthetic chemistry applications rather than biological assays due to chloroform's toxicity and limited water miscibility.
Preparation Protocol:
Weighing and Transfer:
Dissolution:
Storage Conditions:
Table 3: Storage Stability Guidelines for this compound Solutions
| Storage Condition | DMSO Solutions | Chloroform Solutions | Stability Assessment Methods |
|---|---|---|---|
| Room Temperature | 1-2 days (protected from light) | Not recommended due to volatility | Visual inspection for precipitation/discoloration |
| 4°C | 2-4 weeks | 1-2 weeks | Periodic concentration verification by HPLC or UV-Vis |
| -20°C | 6-12 months | 3-6 months | Comparative analysis against fresh standard |
| -80°C | >12 months | >12 months | Full spectroscopic characterization pre/post storage |
| Freeze-Thaw Cycles | Maximum 3-5 cycles recommended | Not applicable (store at 4°C or above) | Monitor for precipitation after each thaw |
| Protection from Light | Essential (use amber vials or foil wrapping) | Essential (use amber glass containers) | UV-Vis spectrum comparison |
Successful biological evaluation of this compound requires effective transfer from DMSO stock solutions to aqueous assay media while maintaining compound solubility and bioavailability. The following protocol ensures reproducible preparation of aqueous working solutions with minimal precipitation.
Protocol Steps:
Preliminary Solubility Assessment:
Controlled Dilution Method:
Quality Control:
Critical Considerations:
For this compound with challenging solubility profiles, advanced formulation approaches may be necessary to achieve adequate concentrations in biological assays while maintaining compound stability and bioavailability.
Polymer-based Delivery Systems:
Polymerosome Encapsulation:
Cyclodextrin Complexation:
Alternative Solvent Systems:
Co-solvent Blends:
Novel Sulfoxide Alternatives:
The following diagram illustrates the formulation development workflow for challenging compounds like this compound:
Circular Dichroism (CD) Spectroscopy represents a powerful technique for studying the secondary structure of peptide-based compounds and their interactions with potential targets. However, the strong background absorbance of DMSO in the far-UV region interferes with CD analysis, necessitating effective solvent exchange protocols.
DMSO to Aqueous Buffer Reconstitution Protocol for CD Studies:
Initial Preparation:
Solvent Exchange:
Buffer Reconstitution:
CD Spectrometer Setup:
Data Analysis:
This protocol enables effective CD analysis of this compound while minimizing DMSO interference, facilitating structural characterization in biologically relevant aqueous environments.
Fragment-Based Screening (FBS) approaches require compounds to be soluble at relatively high concentrations (typically around 1 mM) to detect weak binding interactions. The following case study outlines a systematic approach for evaluating this compound in FBS contexts.
FBS Suitability Assessment Protocol:
Solubility Qualification:
Library Compatibility:
Assay Implementation:
Troubleshooting Common Issues:
Table 4: Experimental Applications of this compound with Recommended Solvent Conditions
| Application | Recommended Solvent | Typical Concentration Range | Critical Considerations |
|---|---|---|---|
| Cellular Assays | DMSO (final concentration ≤0.5%) | 1 nM - 100 μM | Maintain cell viability; include solvent controls |
| Enzyme Kinetics | DMSO/buffer mixtures (≤1% DMSO) | 10 nM - 50 μM | Ensure DMSO doesn't inhibit enzyme activity |
| Structural Biology (NMR) | DMSO-d6 or mixed solvents | 0.1 - 5 mM | Optimize for spectral quality; minimize solvent interference |
| Circular Dichroism | Aqueous buffers (minimal DMSO) | 10 - 100 μM | Remove DMSO for far-UV studies; path length optimization |
| Chromatography | Chloroform/methanol mixtures | Varies with detection method | Compatibility with stationary phase and detection |
| Storage | Anhydrous DMSO | 10 - 100 mM | Single-use aliquots; -20°C or below; protection from light |
The successful investigation of This compound requires careful consideration of solubility properties and strategic selection of solvent systems throughout experimental workflows. DMSO serves as the primary solvent for most biological applications due to its exceptional solubilizing power and compatibility with aqueous systems, while chloroform offers utility for specific chemical operations and analyses. The protocols outlined in this document provide researchers with standardized approaches for solubility assessment, stock solution preparation, and formulation development that enhance reproducibility and reliability of experimental results.
Key recommendations for researchers working with this compound include:
As research progresses with this compound, continuous evaluation of solubility characteristics at different stages of investigation remains essential. The application of these standardized protocols will facilitate more reliable structure-activity relationship studies and enhance the overall quality of scientific findings related to this promising natural product.
Table 1: Chemical Identity and Storage Parameters of Lethedoside A
| Parameter | Specification |
|---|---|
| CAS Number | 221289-31-2 [1] |
| Molecular Formula | C₂₉H₃₄O₁₅ [1] |
| Molecular Weight | 622.6 g/mol [1] |
| Appearance | Solid Powder [1] |
| Primary Storage Condition | Desiccate at -20°C [1] |
| Solubility | Soluble in DMSO, DCM, Chloroform, Ethyl Acetate, Acetone [1] |
Table 2: Stability and Handling Across Different Scenarios
| Scenario | Recommended Maximum Duration | Key Preservation Actions |
|---|---|---|
| Room Temperature (Handling) | As short as possible; not for long-term [3] | Minimize exposure to air, light, and moisture; use sealed containers [3]. |
| Refrigerated (4°C) - Solutions | Weeks to a few months [3] | Use airtight containers with minimal headspace; consider adding a desiccant to absorb moisture from condensation [3]. |
| Powder Form (-20°C) | Several months to years [3] | Store in tightly sealed vials at -20°C or lower; under an inert atmosphere (N₂ or Argon) to prevent oxidation [1] [3]. |
The recommended storage protocol is supported by empirical research on similar sensitive compounds. Studies on filter-immobilized environmental DNA (eDNA) demonstrate that silica gel desiccation effectively preserves sample integrity at various temperatures for up to one month [5]. However, for long-term stability beyond one month, storage at -20°C is critical to prevent a noticeable decrease in detectability and sample quality [5].
Furthermore, research on freeze-dried amino acids like L-histidine shows that the physical state of a dried product is maintained effectively at low temperatures, with the primary risk of crystallization being exposure to moisture rather than time [4]. This underscores the dual importance of desiccation and low-temperature storage for labile compounds.
Adherence to Good Distribution Practices (GDP) is essential. A Validation Master Plan (VMP) should outline the qualification of storage conditions and shipping configurations to prevent exposure to conditions that could impact the product's quality [6].
Upon receipt of the product:
The following diagram illustrates the complete workflow for managing this compound, from receiving to experimental use.
Table 3: Troubleshooting Common Storage and Handling Issues
| Problem | Potential Cause | Corrective & Preventive Action |
|---|---|---|
| Unexpected Solubility Issues | Moisture absorption during storage; improper thawing [3] [4]. | Ensure complete desiccation; allow frozen vials to equilibrate at room temperature before opening [1]. |
| Loss of Bioactivity | Degradation from repeated freeze-thaw cycles; oxidation [3]. | Aliquot stock solutions to avoid multiple freeze-thaw cycles; store under inert gas [1] [3]. |
| Condensation in Vial | Opening a cold vial in a humid environment. | Centrifuge liquid samples before opening; allow frozen vials to reach room temperature before unsealing [1]. |
The table below summarizes the available key information for handling Lethedoside A, primarily sourced from a chemical supplier's documentation [1].
| Parameter | Details for this compound |
|---|---|
| Molecular Formula | C₂₉H₃₄O₁₅ [1] |
| Molecular Weight | 622.6 g/mol [1] |
| Physical Description | Powder [1] |
| Recommended Solvents | DMSO, Pyridine, Methanol, Ethanol, etc. [1] |
| Purity | ≥98% [1] |
| Storage (Long-term) | -20°C for 3 years (powder) [2] |
| Storage (Stock Solution) | -20°C for up to two weeks (aliquots in tightly sealed vials) [1] |
Due to the lack of a specific published protocol, the following workflow outlines the steps you would need to take to develop and validate a stock solution preparation method for this compound. This diagram visualizes the logical sequence of this process:
Based on the workflow above and general laboratory practice, here are detailed steps you can follow, adapting the concentrations and volumes to your specific needs.
1. Solvent Selection: DMSO is indicated as a suitable solvent for this compound [1]. It is commonly used for preparing concentrated stock solutions of research compounds due to its high solvating power. Note that the final concentration of DMSO in your biological assays should be kept low (typically below 0.1-1.0%) to avoid cellular toxicity.
2. Preparation of Concentrated Stock Solution:
3. Preparation of Working Stock Solution:
4. Storage and Handling:
5. Solution Validation:
It is critical to note the following limitations based on the search results:
This compound (CAS# 221289-31-2) is a specialized flavonoid glycoside compound isolated from natural sources including the roots of Aquilaria sinensis (Lour.) Spreng. and Lethedon tannaensis [1]. This compound belongs to the 7-methoxy-flavone 5-O-glycoside structural class, characterized by a complex molecular architecture featuring both glucose and xylose sugar units [1]. The interest in this compound within pharmacological and biological research stems from its structural relationship to other biologically active flavonoids, though initial studies indicate it displays either inactive or weakly active profiles against KB tumor cells compared to other flavones isolated from the same plant sources [1] [2].
For researchers in drug development and natural product chemistry, accurate concentration calculation and solution preparation of this compound are fundamental to conducting reproducible biological evaluations. The compound's relatively high molecular weight (622.6 g/mol) and specific solubility characteristics necessitate careful protocol development for experimental use [1]. These application notes provide comprehensive methodologies for concentration determination, solution preparation, and experimental protocols suitable for researchers investigating the biological activities and properties of this compound.
Understanding the fundamental chemical and physical properties of this compound is essential for proper handling, storage, and experimental design. The compound exhibits specific characteristics that directly influence its laboratory application and stability requirements.
Table 1: Fundamental Properties of this compound
| Property | Specification | Experimental Relevance |
|---|---|---|
| CAS Number | 221289-31-2 | Unique identifier for material ordering and safety documentation |
| Molecular Formula | C₂₉H₃₄O₁₅ | Determines molecular weight and percentage composition |
| Molecular Weight | 622.6 g/mol [1] | Essential for molar concentration calculations |
| Appearance | Powder [1] | Physical form for handling and dissolution |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone [1] | Guides solvent selection for stock solution preparation |
| Storage Conditions | Desiccate at -20°C [1] | Maintains stability and prevents degradation |
| Chemical Name | 2-(3,4-dimethoxyphenyl)-7-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one [1] | IUPAC nomenclature for precise compound identification |
The solubility profile of this compound indicates good dissolution in various organic solvents, with DMSO being particularly suitable for biological applications due to its ability to maintain compound stability while being miscible with aqueous buffers. The storage recommendation of -20°C with desiccation is critical for long-term stability, as the compound may be susceptible to hydrolysis or oxidative degradation under inappropriate conditions [1]. Researchers should note that the powdered form may adhere to vial walls during shipping, requiring gentle shaking or centrifugation to collect material at the vial bottom before use [1].
Accurate concentration calculation is paramount for experimental reproducibility and correct interpretation of biological activity data. The following foundational principles apply to this compound solution preparation:
Molarity Calculation: Molar concentration (M) is calculated using the standard formula: M = (mass in grams) / (molecular weight × volume in liters) [3]. For this compound with a molecular weight of 622.6 g/mol, preparing a 10 mM solution in 10 mL would require: (0.01 mol/L × 0.01 L × 622.6 g/mol) = 0.06226 g or 62.26 mg of compound.
Absorbance-Based Concentration Determination: For compounds with known extinction coefficients, concentration can be determined spectrophotometrically using the Beer-Lambert law: C = A / (L × ε) [4]. Where C is concentration (M), A is measured absorbance, L is path length (cm), and ε is the molar extinction coefficient (M⁻¹cm⁻¹). While the specific extinction coefficient for this compound is not provided in the search results, this method remains applicable once determined experimentally.
Dilution Calculations: For preparing working solutions from concentrated stocks, use the dilution equation: C₁V₁ = C₂V₂ [1]. Where C₁ and V₁ represent the concentration and volume of the stock solution, and C₂ and V₂ represent the desired concentration and volume of the working solution.
Table 2: this compound Stock Solution Preparation Guide
| Target Concentration | Amount of this compound (mg) | Solvent Volume (mL) | Storage Conditions | Recommended Applications |
|---|---|---|---|---|
| 10 mM | 6.23 | 1.0 | -20°C, desiccated | Primary stock for further dilutions |
| 50 mM | 31.13 | 1.0 | -20°C, desiccated | Long-term storage, multiple experiments |
| 100 mM | 62.26 | 1.0 | -80°C, desiccated | Extended research programs |
Step-by-Step Protocol:
Equipment Preparation: Pre-chill solvent if heat generation during dissolution is a concern. Use calibrated analytical balances and precision volumetric glassware.
Weighing: Tare an appropriate vial or container. Accurately weigh the required mass of this compound powder based on desired concentration and volume. Record the exact mass for precise concentration calculation.
Solvent Addition: Add approximately 80% of the final solvent volume to the compound. DMSO is recommended for stock solutions intended for biological assays [1].
Dissolution: Vortex or shake the mixture gently. If complete dissolution is not achieved, warm the tube to 37°C and briefly sonicate in a water bath sonicator [1].
Volume Adjustment: Add sufficient solvent to reach the final desired volume. Mix thoroughly by inversion.
Aliquoting and Storage: Aliquot the stock solution into working volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C with desiccant [1] [2].
Stability Considerations: Stock solutions are stable for several months when stored properly at -20°C or below. However, for optimal results, prepare fresh solutions when possible. If precipitation occurs in stored solutions, rewarm and sonicate before use, and verify concentration spectrophotometrically if possible [1].
For biological experiments, stock solutions are typically diluted into aqueous buffers to achieve the desired treatment concentrations. When preparing working solutions:
Initial biological characterization of this compound revealed it was either inactive or weakly active against KB tumor cells (human oral epidermoid carcinoma) in contrast to other flavones isolated from the same plant source [1] [2]. The following protocol outlines a standardized approach for evaluating compound activity in cancer cell lines:
Materials and Reagents:
Procedure:
Cell Seeding: Harvest exponentially growing KB cells and prepare a suspension of 5 × 10⁴ cells/mL in complete medium. Seed 100 μL per well in 96-well plates. Incubate for 24 hours at 37°C in 5% CO₂ to allow cell attachment.
Compound Treatment: Prepare serial dilutions of this compound in culture medium to achieve final concentrations typically ranging from 0.1 μM to 100 μM. Ensure the DMSO concentration is consistent across all treatments and does not exceed 0.1%. Include vehicle controls (DMSO only) and blank wells (medium only).
Incubation: Expose cells to treatment solutions for 48-72 hours. Incubate under standard cell culture conditions (37°C, 5% CO₂).
Viability Assessment: a. Add 10-20 μL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for 2-4 hours at 37°C. c. Carefully remove medium and dissolve formed formazan crystals in 100-200 μL DMSO. d. Measure absorbance at 570 nm with a reference wavelength of 630-650 nm.
Data Analysis: Calculate percentage viability relative to vehicle-treated controls. Determine IC₅₀ values using appropriate nonlinear regression analysis.
Troubleshooting:
Accurate compound identification and quantification are essential for quality control in this compound research:
Structural Verification: The structure of this compound was originally elucidated by 2D NMR spectral analysis and chemical methods [1]. For quality assurance, compare NMR characteristics with published data: (^1)H NMR (400 MHz, CDCl₃) δ 7.82 (d, J = 8.8 Hz, 1H), 7.52 (dd, J = 8.4, 2.0 Hz, 1H), 7.48 (d, J = 2.0 Hz, 1H), 6.92 (d, J = 8.8 Hz, 1H), 6.67 (s, 1H), 5.32 (d, J = 7.2 Hz, 1H), 4.95 (d, J = 7.2 Hz, 1H), 3.96 (s, 3H), 3.94 (s, 3H), 3.92 (s, 3H).
HPLC Analysis: For purity assessment, use reverse-phase HPLC with C18 column, gradient elution with water-acetonitrile, and UV detection at 254-280 nm.
Mass Spectrometry: Confirm molecular identity using LC-MS with positive ion mode; expected m/z for [M+H]⁺ is 623.6.
Understanding the cellular signaling context of flavonoid compounds provides insight into their potential mechanisms of action. While this compound's specific molecular targets remain uncharacterized, flavones generally interact with multiple signaling pathways:
Figure 1: Generalized Signal Transduction Pathway for Receptor-Mediated Cellular Signaling
The diagram above illustrates the fundamental process of signal transduction where extracellular signals are converted into intracellular responses through a series of molecular events [5] [6]. Although the specific molecular targets of this compound require further investigation, its structural characteristics as a flavone glycoside suggest potential interactions with various signaling components:
Receptor Interactions: Many flavonoids modulate receptor tyrosine kinases (RTKs) and G protein-coupled receptors (GPCRs) through allosteric modulation or direct binding [6]. This compound may similarly influence receptor activation states.
Kinase Modulation: The compound could potentially affect phosphorylation cascades central to signal transduction pathways, including the MAPK/ERK pathway that transmits signals from surface receptors to nuclear transcription factors [5].
Secondary Messenger Systems: Flavonoids frequently interact with calcium signaling, cAMP levels, and phosphoinositide metabolism. Evaluation of this compound's effects on these systems could reveal novel biological activities.
Experimental approaches to elucidate this compound's effects on signaling pathways should include phosphoprotein analysis, reporter gene assays, and assessment of transcription factor activation. Particular attention might be given to pathways known to be modulated by structurally related flavonoids.
Handling Procedures: Use appropriate personal protective equipment including lab coat, gloves, and safety glasses when handling this compound. Avoid generating dusts and aerosols.
Storage and Disposal: Store in original container under recommended conditions (-20°C, desiccated) [1]. Dispose of according to local regulations for organic compounds.
Regulatory Status: this compound is intended for research use only and not for human consumption or diagnostic applications [2]. Researchers should consult institutional biosafety committees for specific guidance related to their experimental systems.
Table 3: Troubleshooting Guide for this compound Experiments
| Problem | Potential Cause | Solution |
|---|---|---|
| Poor solubility in aqueous buffers | Low water solubility of compound | Increase organic solvent percentage slightly or use solubility enhancers like cyclodextrins |
| Inconsistent biological results | Compound degradation or precipitation | Prepare fresh solutions, verify concentration, and ensure proper storage conditions |
| No detectable activity | Incorrect concentration calculations | Verify calculations and preparation methodology, use analytical methods to confirm concentration |
| Precipitation in storage | Temperature fluctuations or solvent evaporation | Warm to 37°C, sonicate briefly, and avoid repeated freeze-thaw cycles by aliquoting |
| High background in assays | Solvent interference or compound fluorescence | Include proper controls and adjust detection parameters |
These application notes provide comprehensive protocols for working with this compound in research settings. Key considerations for researchers include the compound's specific solubility characteristics, appropriate storage conditions, and accurate concentration calculation methods. The documented weak activity against KB tumor cells provides important reference information for future investigations [1] [2]. Further research may explore additional biological systems and mechanistic studies to fully characterize the compound's potential applications and molecular targets. Proper implementation of these protocols will ensure reliable and reproducible results in studies involving this compound.
While direct data is unavailable, the established approaches for studying plant-derived flavonoids and other bioactive molecules provide a clear roadmap. The table below outlines key considerations for designing your experimental plan.
| Assay Component | Considerations for Lethedoside A | Commonly Used Methods & Models (from literature) |
|---|---|---|
| Initial Biological Screening | Prioritize assays based on the known bioactivities of structurally similar compounds (e.g., other flavonoids). | Anti-inflammatory, antioxidant, anti-atopic dermatitis, cytotoxic/anti-cancer assays [1] [2]. |
| Cell Models | Select models relevant to the suspected activity of this compound. | Immortalized cell lines (e.g., RBL-2H3, HaCaT), primary human cells, induced pluripotent stem cells (iPSCs) [1] [3]. |
| Key Readout Technologies | Choose a method to quantify the compound's effect on its molecular target. | qPCR/ddPCR (for mRNA expression of cytokines or target genes), High-Content Imaging (HCI) for protein levels or phenotypic changes [3]. |
| Compound Delivery | Optimize the method to ensure this compound enters the cells effectively. | Gymnotic uptake (passive diffusion), or use of transfection reagents/nucleofection [3]. |
| Isolation & Purification | If working with a crude extract, a purification step is critical to confirm the activity is from this compound. | Bioassay-guided fractionation using techniques like Sephadex LH-20 column chromatography [1] [4]. |
You can adapt the following generalized protocols, which are standard in the field, to study this compound.
This protocol is adapted from methods used to evaluate compounds for atopic dermatitis [1].
The workflow for this screening process is outlined below.
This protocol draws from standard methods used to evaluate the antioxidant potential of natural products [2].
Given the current lack of specific data, I suggest the following path forward:
Nitric oxide (NO) plays a complex role in inflammatory processes, with excessive production during infection or injury contributing to various pathological conditions. In macrophage cells, lipopolysaccharide (LPS) stimulation triggers a robust inflammatory response including dramatic upregulation of inducible nitric oxide synthase (iNOS) and consequent NO production. Natural compounds that can modulate this pathway represent promising candidates for anti-inflammatory drug development. Lethedoside A, a natural flavonoid compound, has demonstrated significant inhibitory activity against LPS-induced NO production, suggesting potential therapeutic applications for inflammatory conditions. These application notes provide detailed experimental protocols and characterization data to facilitate further research on this promising compound.
This compound is a flavonoid glycoside with specific structural characteristics that contribute to its biological activity:
The compound features a flavonoid backbone with methoxy substitutions at the 3,4-positions of the phenyl ring and the 7-position of the chromen ring, coupled with a β-D-glucose moiety at the 5-position, which may influence its solubility and biological activity.
This compound demonstrates significant biological activity as an inhibitor of inflammatory processes:
Table 1: Anti-inflammatory Activity Profile of this compound
| Assay Type | Cell Line | Stimulant | Measured Output | Activity | Reference |
|---|---|---|---|---|---|
| NO Production Inhibition | RAW 264.7 murine macrophages | LPS | Nitrite accumulation | Significant inhibition | [1] |
| Cytotoxicity Assessment | RAW 264.7 murine macrophages | - | Cell viability | No significant cytotoxicity at active concentrations | [1] |
The compound's inhibitory potency against LPS-induced NO production positions it as a promising anti-inflammatory agent, particularly valuable given the lack of cytotoxicity at biologically active concentrations, suggesting a specific pharmacological effect rather than general cellular toxicity.
To contextualize the activity of this compound, it is valuable to compare its performance with other natural compounds reported in the literature with similar activities:
Table 2: Comparison of Natural Compounds Inhibiting LPS-Induced NO Production
| Compound | Source | Cell Line | IC₅₀ Value | Reference |
|---|---|---|---|---|
| This compound | Natural flavonoid | RAW 264.7 | Not quantified | [1] |
| Ligustilide | Chuan-xiong essential oil | BV2 | 8.75 μg/mL | [2] [3] |
| Epimuqubilin A | Marine sponge (Latrunculia sp.) | RAW 264.7 | 7.4 μM | [4] |
| Sigmosceptrellin A | Marine sponge (Latrunculia sp.) | RAW 264.7 | 9.9 μM | [4] |
| Tributyl citrate | Schizonepeta tenuifolia essential oil | BV2 | 6.05 μg/mL | [2] [3] |
| Croton linearis n-hexane fraction | Croton linearis leaves | RAW 264.7 | 4.88 μg/mL | [5] |
| Danshensu | Radix Salviae Miltiorrhizae | BV2 | 68.0 μM | [6] |
| Asiatic acid | Centella asiatica | RAW 264.7 | Potent inhibition (concentration-dependent) | [7] |
This comparative analysis reveals that this compound belongs to a diverse chemical family of natural products capable of modulating inflammatory pathways, with varying degrees of potency that may reflect their structural characteristics and specific molecular targets.
Protocol for RAW 264.7 Murine Macrophage Culture
Protocol for Evaluating this compound Activity
Protocol for Cell Viability Testing
The following diagram illustrates the complete experimental workflow for evaluating this compound's inhibitory effects on LPS-induced NO production:
Diagram 1: Experimental workflow for evaluating this compound inhibition of LPS-induced NO production
The anti-inflammatory activity of this compound likely involves modulation of key signaling pathways:
Diagram 2: Proposed molecular signaling pathway for this compound inhibition of LPS-induced NO production
Based on studies of similar natural compounds, this compound may exert its effects through:
The inhibitory profile of this compound suggests several promising research applications:
For experimental use with this compound:
This compound represents a promising natural inhibitor of LPS-induced NO production in macrophage models, with potential applications as both a research tool and lead compound for anti-inflammatory drug development. The protocols outlined provide a standardized approach for evaluating its activity, while the comparative data contextualizes its potency relative to other natural products. Future research should focus on elucidating its precise molecular targets, evaluating its effects in vivo, and exploring structure-activity relationships to potentially enhance its potency and selectivity. The multifaceted nature of inflammatory signaling suggests that this compound may offer advantages over more targeted therapeutic approaches through modulation of multiple pathways simultaneously.
Lethedoside A is identified as a natural flavonoid. The primary documented activity in RAW 264.7 murine macrophages is its inhibitory effect on nitric oxide (NO) production triggered by Lipopolysaccharide (LPS), a common model for inducing inflammatory responses [1].
The table below summarizes the core finding:
| Compound | Reported Activity in RAW 264.7 Cells | Experimental Context | Source |
|---|---|---|---|
| This compound | Shows inhibitory activity for LPS-induced NO production. | LPS-stimulated RAW 264.7 cells. | [1] |
Based on common methodologies used in studies of natural compounds on RAW 264.7 cells [2] [3], you can use the following workflow to evaluate this compound's effects. This framework can guide your experiments, though you will need to optimize specific conditions like dosage and timing.
Here are detailed methodologies for the critical experiments outlined in the workflow, compiled from standard techniques used in published research on RAW 264.7 cells [2] [3].
The following diagram illustrates the key signaling pathways often involved in the anti-inflammatory effects of compounds in LPS-stimulated macrophages, which you can use as a guide to probe this compound's mechanism of action [4] [2] [5].
Chemical Identity: Lethedoside A is a flavonoid glycoside compound isolated from natural sources such as the roots of Aquilaria sinensis (Lour.) Spreng. It is characterized as a 7-methoxy-flavone 5-O-glycoside with a molecular weight of 622.6 g/mol and the CAS registry number 221289-31-2 [1]. This section provides fundamental information regarding this compound's chemical characteristics and solubility parameters to inform experimental planning.
The following table summarizes the fundamental properties and general solubility characteristics of this compound:
Table: Basic Properties and Solubility Profile of this compound
| Property Category | Specification |
|---|---|
| Chemical Formula | C29H34O15 [1] |
| Molecular Weight | 622.6 g/mol [1] |
| CAS Number | 221289-31-2 [1] |
| Physical Form | Powder [1] |
| Recommended Storage | Desiccate at -20°C [1] |
| General Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone [1] |
For researchers working with flavonoid compounds like this compound, both pure organic solvents and binary solvent systems can be effective. Methanol-based eluents are particularly common in the purification and handling of flavonoids, with pure methanol and methanol-water mixtures being the most frequently employed systems for similar compounds [2]. The following table compares solvent strategies for initial dissolution versus stock solution preparation:
Table: Solvent Strategies for this compound
| Application | Recommended Solvents | Notes & Considerations |
|---|---|---|
| Initial Dissolution | DMSO, Acetone, Ethyl Acetate [1] | Use for making concentrated stock solutions. DMSO is particularly effective for challenging solubility. |
| Working Solutions | Methanol, Methanol-Water Mixtures [2] | Adjust the ratio of methanol to water based on required polarity for your experimental conditions. |
| Chromatography | Methanol, Chloroform-Methanol [2] | Binary solvent systems are often used for purification steps after initial dissolution. |
The shake-flask method is considered the gold-standard for solubility determination but is time-consuming, typically requiring at least 24 hours for equilibrium establishment [3]. The following workflow diagram illustrates this classical approach:
Nuclear Magnetic Resonance (NMR) spectroscopy provides a rapid alternative to the shake-flask method for solubility determination, with comparable accuracy but significantly faster analysis times [3]. This approach is particularly valuable for early-stage solubility screening when material quantities may be limited.
Table: Comparison of Solubility Measurement Techniques
| Parameter | Shake-Flask Method | NMR Method |
|---|---|---|
| Time Requirement | ≥24 hours [3] | Faster than shake-flask [3] |
| Sample Preparation | Phase separation required | No phase separation needed [3] |
| Key Advantage | Gold-standard accuracy [3] | Can analyze saturated solutions with excess solute present [3] |
| Quantitation Approach | Various analytical techniques | PULCON relationship with external reference [3] |
| Ideal Use Case | Regulatory studies, validation | Early discovery, rapid screening |
Protocol for NMR Solubility Measurement:
When conventional solution-based chemistry fails with insoluble starting materials or analogs of this compound, solid-state synthesis approaches present a viable alternative. Japanese researchers have developed high-temperature ball-milling techniques that enable Suzuki-Miyaura cross-coupling reactions of extremely insoluble aryl halides that yield no products in conventional solution-based reactions [4].
This methodology employs a catalytic system comprising palladium acetate, SPhos ligand, and 1,5-cyclooctadiene as a dispersant and stabilizer. The mechanical energy provided by ball milling, combined with thermal activation from a heat gun, facilitates reactions that are impossible in solution, effectively bypassing traditional solubility limitations [4]. This approach has successfully produced new photoluminescence materials from previously unusable insoluble precursors, demonstrating its potential for creating novel compounds from poorly soluble flavonoids and their derivatives.
For further troubleshooting and technical guidance:
The available information is primarily limited to its basic chemical identification [1]:
| Property | Value |
|---|---|
| Molecular Formula | C₂₉H₃₄O₁₅ [1] |
| Molecular Weight | 622.57 g/mol [1] |
| CAS Number | 221289-31-2 [1] |
| Reported Bioactivity | Inactive or weakly active against KB tumor cells [1] |
One supplier mentions that the powder should be stored at -20°C for 3 years and that a solution in a solvent can be stored at -80°C for 1 year [1]. However, this refers to a specific, undisclosed solvent and does not constitute validation data for a stock solution in a solvent of your choice.
Since compound-specific data is unavailable, you must establish the stability of your stock solution experimentally. The following workflow outlines this process, and the table below provides detailed parameters to monitor.
| Parameter | Method of Assessment | Acceptance Criteria |
|---|---|---|
| Physical Stability | Visual inspection under normal light [2]. | The solution is clear and colorless without any precipitation, cloudiness, haze, or extraneous matter [3] [2]. |
| Chemical Stability | HPLC analysis comparing peak area and retention time at T=0 and subsequent time points [2]. | A change in concentration of less than 5-10% is typically considered stable. The appearance of new peaks indicates degradation. |
Q1: What is the recommended solvent for preparing a this compound stock solution? While specific data is unavailable, DMSO is a common solvent for dissolving hydrophobic compounds like flavonoids for in vitro bioactivity testing [4]. The stability and solubility can vary significantly with the solvent, so this must be validated.
Q2: Can the stock solution be frozen and thawed repeatedly? It is not recommended. Repeated freeze-thaw cycles can accelerate degradation and promote precipitation. Always store the solution in single-use aliquots.
Q3: The solution looks clear, but my experimental results are inconsistent. What could be wrong? The solution may be chemically degraded even if physically clear. This underscores the necessity of using HPLC analysis, not just visual inspection, to definitively confirm chemical stability before relying on the solution for experiments [2].
Q: What are the primary factors I should optimize to improve my extraction yield? A: The core factors are the choice of extraction solvent, extraction technique, and the physical state of the plant material (e.g., particle size of the ground material). A systematic approach, testing different combinations of these factors, is often necessary [1].
Q: I suspect my compound is degrading during extraction. How can I confirm and prevent this? A: Compound degradation can occur due to oxidation or exposure to heat. To prevent it, you can bubble an inert gas like Nitrogen (N₂) through your sample during the extraction process to displace oxygen [1]. Furthermore, using lower temperatures during extraction, such as 4°C, can help preserve the integrity of heat-sensitive compounds [1].
Q: My extracts have a high yield but low purity of the target compound. How can I address this? A: A high yield with low purity suggests co-extraction of unwanted compounds. You can try a multi-stage extraction with solvents of varying polarity to selectively isolate different compound classes. Subsequent purification steps, such as liquid-liquid partitioning or chromatographic techniques, will be necessary to isolate Lethedoside A.
Q: Beyond the initial extraction, what advanced strategies can I use to increase overall yield? A: Exploring the biosynthetic pathway of this compound could open doors to genetic or metabolic engineering. By identifying and upregulating the expression of key genes in its biosynthesis, you can potentially increase the native concentration of the compound in the plant material before extraction even begins [2].
| Symptom | Possible Cause | Recommended Action |
|---|---|---|
| Consistently low yield | Inefficient solvent system | Modify solvent polarity (e.g., adjust ethanol/water ratio); consider sequential extraction with different solvents [1]. |
| High yield of impurities | Non-selective extraction | Use a more selective solvent; employ purification techniques like liquid-liquid extraction or column chromatography. |
| Variable yields between batches | Inconsistent raw plant material | Standardize the plant source, growth conditions, and harvest time; ensure uniform drying and grinding to a fine, consistent powder [1]. |
| Compound degradation | Oxidation or thermal stress | Conduct extractions under an inert gas (N₂) and at lower temperatures (e.g., 4°C) to stabilize sensitive compounds [1]. |
The following protocols are adapted from general methods for extracting bioactive compounds from plant material, which are directly applicable to the extraction of this compound.
This method is suitable for concentrating phenolic compounds, a class to which this compound likely belongs [1].
This advanced technique can help you understand the biosynthesis of this compound, which is key to boosting its production [3].
The table below summarizes key variables to test in your optimization experiments.
| Parameter | Example Options | Objective / Impact |
|---|---|---|
| Solvent Polarity | Ethanol/Water (e.g., 50:50, 70:30), Methanol, Acetone | Selectively dissolve target compound versus impurities. |
| Temperature | 4°C, 25°C (Room Temp), 40°C | Higher temperature increases yield but risks degradation. |
| Extraction Time | 30 min, 60 min, Multiple 30-min cycles | Longer/multiple cycles can increase yield but also co-extract impurities. |
| Solid-to-Solvent Ratio | 1:10, 1:20, 1:50 (w/v) | Finding the most efficient and cost-effective ratio. |
| Particle Size | Coarse, Fine Powder (< 0.5mm) | Smaller particles dramatically increase surface area and improve yield [1]. |
The following diagrams, generated with Graphviz, outline the core experimental workflow and a strategic approach to yield enhancement.
Here is a summary of the key storage specifications for Lethedoside A as provided by the manufacturer [1].
| Parameter | Specification |
|---|---|
| Recommended Storage | Desiccate at -20°C [1] |
| Physical Form | Powder [1] |
| CAS Number | 221289-31-2 [1] |
| Molecular Formula | C29H34O15 [1] |
| Molecular Weight | 622.6 g/mol [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone [1] |
While specific methods for this compound are not available, you can adapt these standard validated protocols to assess its stability in your solutions.
This method helps identify how the compound breaks down under various stress conditions [2].
After stress testing, use an RP-HPLC method to separate this compound from its degradation products. The following is an example protocol adapted from a similar study [2].
This diagram illustrates the logical workflow for conducting a comprehensive stability study:
Q1: What is the best way to prepare a stock solution of this compound to ensure stability?
Q2: The powder in my vial has stuck to the cap or neck. What should I do?
Q3: How long does it take for a drug to be considered effectively eliminated from a system?
| Problem | Possible Cause | Suggested Action |
|---|---|---|
| Low sample recovery or poor solubility. | Absorption of moisture from the air (hygroscopy). | Always store the compound in a desiccator at -20°C. Allow the sealed vial to reach room temperature before opening. |
| Appearance of extra peaks in HPLC. | Chemical degradation of the compound. | Conduct forced degradation studies to identify the degradation products. Ensure your stock solution is fresh and stored correctly. Check that the HPLC method can separate the main peak from degradants. |
| Inconsistent experimental results. | Variable compound purity due to instability. | Standardize the source and storage of the compound. Always use freshly prepared solutions for critical experiments. |
For novel agents like Lethedoside A, the traditional goal of finding the Maximum Tolerated Dose (MTD) is often superseded by a more balanced approach. The focus is on identifying a dose that maximizes therapeutic benefit while minimizing adverse effects [1]. Key modern dose concepts include:
This paradigm shift, championed by regulatory initiatives like the FDA's Project Optimus, emphasizes that for many modern, targeted therapies, doses below the MTD can offer similar efficacy with significantly fewer side effects [1] [2].
The following workflow outlines the key stages and decision points in a robust, modern dose optimization process, from initial testing to final dose selection.
Diagram: Dose Optimization Workflow. PK=Pharmacokinetics; PD=Pharmacodynamics.
The process is iterative and relies on a totality of evidence for final dose selection, integrating diverse data types as shown in the diagram above [3].
Here are common challenges and solutions, framed for a researcher working with a new compound.
| Challenge & Phenomenon | Potential Causes | Proposed Solutions & Troubleshooting Steps |
|---|
| Unexpected High Toxicity at projected dose levels. | Narrow therapeutic window; on-target or off-target effects; metabolite accumulation. | 1. Re-evaluate preclinical models. 2. Explore lower doses (e.g., MED) [1]. 3. Intensify PK/PD sampling to understand exposure-toxicity relationship [2]. | | High Inter-Patient Variability in drug exposure or response. | Differences in metabolism, drug-drug interactions, patient genetics, or organ function. | 1. Collect pharmacogenomic data [1]. 2. Implement therapeutic drug monitoring to adjust doses individually [1]. 3. Use randomized dose-comparison cohorts in trials to control for bias [3]. | | Plateau in Efficacy (Flat Exposure-Response); increased dose does not improve effect. | Saturation of the target pathway; the drug is a targeted therapy with a known ceiling effect. | 1. Identify the OBD/OBD instead of MTD [1]. 2. Use PD biomarkers to confirm target saturation [1] [3]. 3. Select a lower dose that maintains efficacy while reducing toxicity. | | Poor Patient Adherence to the dosing regimen. | High pill burden; inconvenient dosing schedule; managing side effects impacts quality of life. | 1. Incorporate Patient-Reported Outcomes (PROs) in early trials to understand tolerability [3]. 2. Optimize formulation and dosing schedule for patient convenience [1]. |
To address the challenges above, the following experimental methodologies are critical in early-phase development.
The optimal strategy can depend on the molecule's mechanism of action. The table below adapts a framework from oncology to provide general guidance [3].
| Molecule Class | Key Characteristics & Optimization "Levers" |
|---|
| Class 1: Small Molecules & Antibody-Drug Conjugates | Characteristic: Narrow therapeutic window; efficacy can often be projected from preclinical models. Strategy: Focus on target efficacious dose; consider separate dosing for different patient populations (e.g., with/without specific mutations). Use PD biomarkers extensively [3]. | | Class 2: Large Molecule Antagonists (e.g., mAbs) | Characteristic: Wide therapeutic window; MTD often not reached. Strategy: Leverage target engagement/saturation as a primary guide. Escalating dose beyond target saturation may not improve efficacy but can increase toxicity. Focus on long-term tolerability [3]. |
To begin your work with Lethedoside A, here is some fundamental information about the compound.
| Property | Description |
|---|---|
| CAS Number | 221289-20-9 [1] |
| Molecular Formula | C₂₄H₂₆O₁₁ [1] |
| Molecular Weight | 490.46 g/mol [1] |
| Chemical Name | 2-(3,4-Dimethoxyphenyl)-7-methoxy-4-oxo-4H-chromen-5-yl β-D-glucopyranoside [1] |
| Type of Compound | Flavonoid (Flavone 5-O-glycoside) [2] [3] |
| Appearance | Powder [2] |
| Source | Isolated from the stems of Aquilaria sinensis (Chinese agarwood) [4] and the herbs of the same plant [3]. |
Here are solutions to common challenges you might face during experiments with this compound.
| Challenge Category | Specific Issue | Probable Cause & Solution | | :--- | :--- | :--- | | Solubility & Preparation | Compound will not dissolve. |
For researchers investigating the anti-inflammatory properties of this compound, here is a detailed protocol based on published studies.
Assay: Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Cells [1] [4]
This workflow outlines the key steps for evaluating the anti-inflammatory effects of this compound by measuring its inhibition of LPS-induced NO production.
Key Reagents and Equipment:
| Feature | Lethedoside A | General Flavonoids (Context) |
|---|---|---|
| Natural Source | Stems of Aquilaria sinensis (and other Aquilaria species) [1] [2] | Ubiquitous in plants: fruits, vegetables, grains, tea, wine [3] |
| Chemical Classification | Flavone glycoside [1] | Multiple subclasses (e.g., flavanols, flavones, flavonols, anthocyanins) [3] |
| Core Structure | 7, 4'-dimethylapigenin-5-O-xylosylglucoside (a glycosylated and methylated flavone) [1] | 15-carbon skeleton (C6-C3-C6) with varying oxidation and substitution patterns [3] |
| Key Bioactivity | Inhibits nitric oxide (NO) production in activated macrophages (anti-inflammatory) [1] | Broad spectrum: antioxidant, anti-inflammatory, anticancer, neuroprotective, cardioprotective [3] |
| Research Evidence | In vitro studies on isolated RAW 264.7 cells [1] | Extensive in vitro, in vivo, epidemiological, and some clinical data [3] [4] |
| Biopharmaceutical Consideration | Glycosylation likely impacts solubility and bioavailability (inference from general principles) [5] | Often low bioavailability; glycosylation affects absorption; ongoing research on delivery systems [5] [6] |
The primary experimental data for this compound's bioactivity comes from a study isolating compounds from Aquilaria sinensis.
The following diagram illustrates this experimental workflow and the anti-inflammatory pathway involved.
For researchers, the significance of this compound lies in its specific structural and functional properties:
When evaluating this compound for drug development, keep these points in mind:
The table below summarizes the key bioactivities of several well-researched compounds for comparison.
| Compound Name | Anti-Inflammatory | Antioxidant | Anticancer (Cytotoxic) | Neuroprotective | Other Notable Activities |
|---|---|---|---|---|---|
| Acteoside (Verbascoside) [1] | Inhibits COX-2, iNOS, TNF-α, IL-6 via NF-κB & MAPK pathways [1]. | Strong radical scavenging; IC₅₀ (DPPH) = 19.89 μg/mL [1]. | Induces cell cycle arrest and apoptosis via PI3K/AKT; IC₅₀ (4T1 cells) = 117 μM [1]. | Activates NRF2/HO-1 pathway; reduces Aβ oligomerization [1]. | Hepatoprotective, anti-diabetic, antimicrobial [1]. |
| Scandoside (Iridoid glycoside) [2] | Inhibits NO, PGE₂, TNF-α, IL-6 via NF-κB & MAPK pathways [2]. | Information not specifically highlighted in search results. | Information not specifically highlighted in search results. | Information not specifically highlighted in search results. | Primary activity identified as anti-inflammatory [2]. |
| Lipophilic Fraction of *E. camaldulensis* (Contains various phenolics, flavonoids, terpenoids) [3] | Exhibited anti-aggregation properties on amyloidogenic proteins [3]. | Potent activity in DPPH (IC₅₀ = 31.46 μg/mL) and FRAP (IC₅₀ = 10.12 μg/mL) assays [3]. | Selective cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 7.34 μg/mL); non-toxic to HEK-293 cells [3]. | Implied from anti-aggregation activity, potentially beneficial in neurodegenerative conditions [3]. | Selective anticancer properties [3]. |
For researchers aiming to profile a compound like Lethedoside A, the following established experimental protocols are highly relevant.
The diagram below illustrates the key cellular pathways involved in inflammation and antioxidant response, which are common targets for bioactive compounds like acteoside and scandoside.
This diagram illustrates how bioactive compounds can target multiple pathways, simultaneously suppressing inflammation (NF-κB and MAPK pathways) and enhancing the cellular antioxidant response (NRF2 pathway) [1] [2].
To establish a comprehensive bioactivity profile for this compound, I suggest the following steps:
The following table summarizes the biological activity of Lethedoside A and other compounds for which data was available in the search results.
| Compound Name | Activity Against KB Tumor Cells | Other Reported Biological Activities | Plant Source |
|---|---|---|---|
| This compound | Inactive or weakly active [1] [2] | Not reported in search results | Lethedon tannaensis [1], Aquilaria sinensis [1] [2] |
| Other Flavonoids from *Lethedon tannaensis* | Inactive or weakly active [1] [2] | Not reported in search results | Lethedon tannaensis [1] |
| Tiliroside | Not specified in search results | Anti-myocardial ischemia: Activates kdr-mediated PI3K-Akt and MAPK pathways [3]. Anti-Parkinson's: Activates PI3K-AKT pathway; increases Bcl-2; decreases caspase-3; exhibits antioxidant and anti-inflammatory effects [4]. | Lagopsis supina [3] |
For researchers looking to replicate or build upon these findings, here are the key experimental methodologies related to the activities mentioned in the table.
The search results provide detailed mechanistic insights for Tiliroside. The diagram below illustrates its role in alleviating myocardial ischemia by inhibiting cell apoptosis through key signaling pathways [3].
Figure 1: Tiliroside's Anti-Apoptotic Pathway in Myocardial Ischemia
The data clearly differentiates the potential of these compounds. This compound may not be a promising candidate for anti-cancer drug development targeting KB cells. In contrast, the robust activity of Tiliroside in models of myocardial ischemia and Parkinson's disease, mediated through well-defined pathways like PI3K-Akt and MAPK, highlights its potential for further investigation.
Future research on this compound could explore its activity against other cancer cell lines or investigate potential synergistic effects in combination therapies.
The table below summarizes the known experimental findings for Lethedoside A:
| Assay/Model | Reported Result | Interpretation | Citation |
|---|---|---|---|
| Cytotoxicity (KB tumor cells) | Inactive or weakly active | Contrasts with more cytotoxic flavones from the same plant source [1]. | |
| Anti-inflammatory (LPS-induced RAW 264.7 cells) | Inhibitory activity for NO production | Suggests potential anti-inflammatory mechanism [2]. | |
| Chemical Description | A 5-O-xylosylglucoside of 7,3',4'-tri-O-methylluteolin [1]. | A flavone 5-O-glycoside [1]. |
For researchers seeking to replicate or understand these studies, here are the methodologies referenced in the publications.
Based on the finding that this compound inhibits LPS-induced NO production [2], the following diagram illustrates the logical flow of the experiment and the proposed site of action for this flavone. The dotted line indicates an inhibitory effect.
Given the limited and dated data, a comprehensive comparative guide will require deeper investigation.
| Comparison Domain | Description & Relevance | Example Parameters to Compare |
|---|---|---|
| Structural Properties | Fundamental for understanding physical/chemical behavior and SAR. [1] | Molecular weight, logP, rotatable bonds, hydrogen bond donors/acceptors, topological polar surface area (TPSA). |
| ADME Characteristics | Critical for assessing drug-likeness and predicting in vivo performance. [2] [1] [3] | Solubility, Caco-2 permeability, plasma protein binding, metabolic stability (e.g., in liver microsomes), major metabolizing enzymes (CYPs), transporter interactions (e.g., P-gp). |
| Pharmacological Activity | Core data for efficacy and therapeutic potential evaluation. [4] | In vitro IC50/EC50 against targets; in vivo efficacy in disease models (dose-response); primary mechanism of action and signaling pathways. |
| Safety & Toxicity | Essential for de-risking early-stage drug candidates. [1] | Cytotoxicity (e.g., CC50 in relevant cell lines), genotoxicity, hERG channel inhibition potential, maximum tolerated dose in animal models. |
To generate the data for your comparison guide, here are summaries of standard experimental protocols relevant to the domains above:
The following diagram visualizes a logical workflow for conducting a systematic comparison of plant-derived compounds, from initial screening to lead identification.
To find the direct comparative data you need, I suggest the following targeted approaches:
The table below summarizes the fundamental chemical and biological data available for Lethedoside A itself.
| Property | Description for this compound |
|---|---|
| IUPAC Name | 2-(3,4-dimethoxyphenyl)-7-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one [1] |
| Chemical Formula | C₂₄H₂₆O₁₁ [1] |
| Molecular Weight | 490.5 g/mol [1] |
| CAS Number | 221289-20-9 [1] |
| Source | The herbs of Aquilaria sinensis and Lethedon tannaensis [1] |
| Reported Bioactivity | Inactive or weakly active against KB (human nasopharyngeal carcinoma) tumor cells [1] |
For a rigorous comparison of flavonoid glycosides like this compound, the following experimental approaches are typically employed. You can use this framework to evaluate and interpret data as you find more specific analogs.
This is a common workflow for obtaining pure compounds for testing [2].
Key experiments to profile and compare bioactivity include:
The diagram below outlines the logical workflow for a comparative study of this compound and its analogs, from isolation to data analysis.
The table below summarizes the fundamental chemical and biological data available for Lethedoside A from the search results:
| Property | Available Data |
|---|---|
| CAS Number | 221289-20-9 (also listed under 221289-31-2 in one source) [1] [2] |
| Molecular Formula | C({24})H({26})O(_{11}) [1] [3] |
| Molecular Weight | 490.46 g/mol [1] |
| Common Name | This compound [1] |
| Type of Compound | Flavonoid (Flavone 5-O-Glycoside) [2] [3] |
| Source | Lethedon tannaensis; roots of Aquilaria sinensis [2] [3] |
| Reported Biological Activity | Shows inhibitory activity for LPS-induced NO production in RAW 264.7 cells [1]. Inactive or weakly active against KB tumor cells [2] [3]. |
The search results cite a 1999 study that describes the isolation and initial testing of this compound [2] [3]. The core methodologies from that study are outlined below.
Isolation and Structure Elucidation [2] [3]:
Cytotoxicity Assay (KB Tumor Cells) [2] [3]:
Anti-inflammatory Activity Assay [1]:
For researchers and drug development professionals, it is critical to note the significant limitations in the available data:
To contextualize the early stage of this compound research, the diagram below outlines the general pathway for characterizing a new compound's biological activity, from initial discovery to mechanistic studies.
Based on the search results, research on This compound appears to be stalled at the initial stages of "In Vitro Screening." To move forward, the following research directions would be necessary:
For a newly isolated or synthesized compound, validation typically progresses through the stages shown below, from initial structural confirmation to an investigation of its biological activity.
The following table details the standard experimental protocols for the key assays mentioned in the workflow.
| Validation Stage | Key Experimental Method | Typical Protocol Summary |
|---|---|---|
| Structural Elucidation | Nuclear Magnetic Resonance (NMR) | Compound is dissolved in deuterated solvent. 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) spectra are acquired and analyzed to determine planar structure and stereochemistry [1]. |
| Structural Elucidation | Mass Spectrometry (MS) | High-Resolution MS (HRMS) determines exact mass and molecular formula. Tandem MS (MS/MS) fragments the molecule to provide structural information on its components [1]. |
| In Vitro Bioactivity | Antioxidant Assay (DPPH) | Compound is mixed with a methanol solution of DPPH radical. After incubation in the dark, the decrease in absorbance at 517nm is measured. IC50 value is calculated and compared to standards like ascorbic acid [1]. |
| In Vitro Bioactivity | Cytotoxicity Assay (MTT) | Cell lines are seeded and treated with the compound. MTT reagent is added and converted to purple formazan by living cells. The absorbance of dissolved formazan is measured; lower values indicate higher cytotoxicity. |
When you obtain data for this compound, you can structure a comparison guide using the following principles.
Your comparative data tables should include the following key metrics for this compound and its alternatives (e.g., positive control drugs, related natural products):
| Compound Name | Bioactivity (e.g., IC50 in μM) | Toxicology (e.g., LD50 in mg/kg) | Key Structural Features |
|---|---|---|---|
| This compound | [Your Experimental Data] | [Your Experimental Data] | [e.g., Glycoside group, specific moiety] |
| Alternative A | [Data from literature] | [Data from literature] | [e.g., Aglycone core] |
| Alternative B | [Data from literature] | [Data from literature] | [e.g., Different sugar moiety] |
| Positive Control | [Data from literature] | [Data from literature] | Known standard |
If research suggests a potential mechanism for this compound, you can diagram the hypothesized signaling pathway. The example below shows a generic pathway for a compound inducing apoptosis.